molecular formula C8H13NO2 B564632 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol CAS No. 1189683-82-6

5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol

Cat. No. B564632
CAS RN: 1189683-82-6
M. Wt: 161.234
InChI Key: BQRQOLQFLNSWNV-WFGJKAKNSA-N
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Description

5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is a biochemical used for proteomics research . It has a CAS number of 1189683-82-6 . The molecular formula is C8H7D6NO2 and the molecular weight is 161.23 . This compound is a labelled analogue of 5-[(Dimethylamino)methyl]-2-furanmethanol, which is a synthetic intermediate of Ranitidine .


Molecular Structure Analysis

The molecular structure of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is based on its molecular formula, C8H7D6NO2 . The presence of D6 indicates that it contains six deuterium atoms, which are isotopes of hydrogen. This is often used in studies to track the behavior of the molecule.

Scientific Research Applications

Cycloadditions in Organic Chemistry

The preparation of 5-amino-2-furanmethanols, which include structures similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol, has been explored. These compounds are used in [4+2] cycloadditions, a fundamental reaction in organic chemistry, allowing the selective synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh et al., 2009).

Photolysis in Heterocyclic Chemistry

The photolysis of compounds related to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol has been investigated, particularly in the synthesis of heterocyclic compounds like 2-dimethylaminophenylfurans (Guizzardi et al., 2000).

Biomass Conversion

5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is structurally related to furanic compounds used in biomass conversion. Research has delved into the catalytic reduction of biomass-derived furanic compounds, leading to products like furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).

Synthetic Chemistry and Isotope Labeling

Studies in synthetic chemistry have focused on creating isotope-labeled furanic compounds, which are structurally similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol. These labeled compounds are significant in various scientific applications, including tracer studies and mechanistic analysis (Ismail & Boykin, 2006).

Green Chemistry and Catalysis

In green chemistry, the transformation of furanic compounds related to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol into value-added derivatives is of high interest. This includes studies on catalytic processes and the design of bifunctional catalysts for efficient conversions (Kong et al., 2018).

Chemical Upgrading of Biosourced Compounds

Research has been conducted on the use of dimethyl carbonate for the chemical upgrading of biosourced compounds, including furan-derived chemicals similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol. This highlights the integration of sustainable protocols for the conversion of renewable resources (Selva et al., 2019).

properties

IUPAC Name

[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRQOLQFLNSWNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675854
Record name [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol

CAS RN

1189683-82-6
Record name [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) was added dropwise with cooling (10° C.) to a stirred solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml). The mixture was stirred at room temperature for 18 hours and acetic acid was removed at 60° C. under reduced pressure. Ice (200 g) was added to the residue which was made basic with 40% aqueous sodium hydroxide (with external cooling). The mixture was extracted with ethyl acetate and the extracts were evaporated and distilled to give 5-dimethylaminomethyl-2-furanmethanol (145 g, 94%) b.p. 92°-96° C./0.2 0.5 mmHg.
Quantity
112 g
Type
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Reaction Step One
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200 mL
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98 g
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Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a series of experiments with 2-furanmethanol we have found that the use of bis(dimethylamino)methane gives better yields of 5-(dimethylaminomethyl)-2-furanmethanol than those obtained using dimethylamine and a source of formaldehyde (e.g. aqueous formaldehyde, paraformaldehyde and trioxan). Furthermore the product obtained after distillation was also purer. The yields referred to above were 76-94% and these compare very favourably with the yields reported by R. F. Holdren (12%) (J. Amer. Chem. Soc. 69(464)1947) and Gill and Ing (70%) (J. Chem. Soc. 4728 (1958)).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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